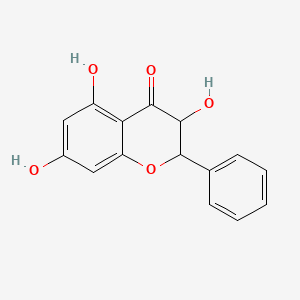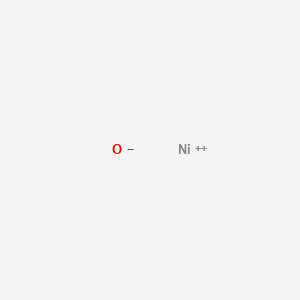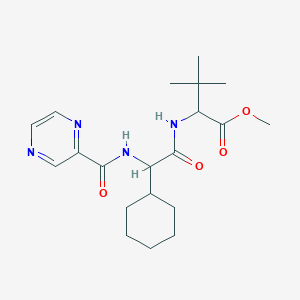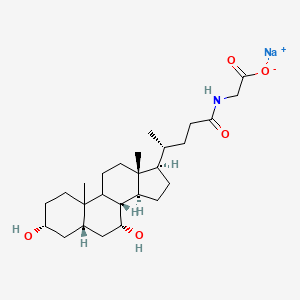
3,5,7-Trihydroxyflavanone; Dihydrogalangin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by its phenolic structure, which contributes to its diverse pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7-Trihydroxyflavanone can be achieved through several methods. One common approach involves the use of 1,3,5-trimethoxybenzene as a starting material, followed by Friedel–Crafts acylation and selective demethylation . Another method uses m-trihydroxybenzene, which undergoes acetylation, Fries rearrangement, and methylation to protect phenolic hydroxyl groups . These methods are efficient and can be scaled up for industrial production.
Industrial Production Methods
Industrial production of 3,5,7-Trihydroxyflavanone typically involves the extraction of the compound from natural sources such as citrus fruits and other plants. The extraction process includes steps like solvent extraction, purification using chromatographic techniques, and crystallization . These methods ensure the high purity and yield of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5,7-Trihydroxyflavanone undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the flavanone into its corresponding flavone.
Reduction: The compound can be reduced to form dihydroflavonols.
Substitution: Various substituents can be introduced at different positions on the flavanone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .
Major Products
Applications De Recherche Scientifique
3,5,7-Trihydroxyflavanone has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other flavonoids and polyphenolic compounds.
Industry: The compound is used in the food and cosmetic industries for its antioxidant properties.
Mécanisme D'action
The mechanism of action of 3,5,7-Trihydroxyflavanone involves its interaction with various molecular targets and pathways. It exerts its effects primarily through the suppression of oxidative stress by scavenging free radicals . Additionally, it inhibits the activity of enzymes like adenosine 3′,5′-cyclic monophosphate phosphodiesterase, contributing to its anti-inflammatory and anti-proliferative effects .
Comparaison Avec Des Composés Similaires
3,5,7-Trihydroxyflavanone can be compared with other similar compounds such as:
Naringenin (4′,5,7-Trihydroxyflavanone): Both compounds share similar structures and exhibit antioxidant properties, but naringenin is more commonly found in citrus fruits.
Apigenin (5,7,4′-Trihydroxyflavone): Apigenin has a similar structure but differs in the position of hydroxyl groups, leading to distinct biological activities.
Pinobanksin (3,5,7-Trihydroxy-2-phenyl-chroman-4-one): This compound is closely related to 3,5,7-Trihydroxyflavanone and shares many pharmacological properties.
Propriétés
IUPAC Name |
3,5,7-trihydroxy-2-phenyl-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-9-6-10(17)12-11(7-9)20-15(14(19)13(12)18)8-4-2-1-3-5-8/h1-7,14-17,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUYJZKRQHBQNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13394473.png)
![[4-Oxidanyl-3,5-bis(phenylcarbonyloxy)oxolan-2-yl]methyl benzoate](/img/structure/B13394493.png)
![6-Phenyldibenzo[b,d]furan-4-boronic Acid Pinacol Ester](/img/structure/B13394495.png)
![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13394506.png)

![8a-[3-[5-[3,4-Dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-5-[3-(4-methoxyphenyl)prop-2-enoyloxy]-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13394518.png)


![1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-indol-3-yl]ethane-1,2-dione](/img/structure/B13394548.png)
![(6aR,11aR,11bS)-11b-hydroxy-9-methoxy-2,6,6a,11a-tetrahydro-1H-[1]benzofuro[3,2-c]chromen-3-one](/img/structure/B13394549.png)

![Sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate](/img/structure/B13394560.png)
![4-[[5-Carboxy-5-[2-[2-[[1-[2-[[3-carboxy-2-[[4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]propanoylamino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B13394562.png)
